molecular formula C10H7Cl2NO3 B1227302 N-(3,5-Dichlorophenyl)maleamic acid CAS No. 55198-61-3

N-(3,5-Dichlorophenyl)maleamic acid

Cat. No. B1227302
CAS RN: 55198-61-3
M. Wt: 260.07 g/mol
InChI Key: YDCIVHVKWOTWES-UPHRSURJSA-N
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Description

N-(3,5-Dichlorophenyl)maleamic acid (DCPMA) is a chemical compound that has been the subject of scientific research in recent years. It is an important intermediate in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine.

Scientific Research Applications

1. Nephrotoxicity Studies

N-(3,5-Dichlorophenyl)maleamic acid (NDPMA) has been investigated for its nephrotoxic potential. In a study using isolated renal cortical cells from rats, NDPMA, along with other metabolites, was evaluated for cytotoxic effects. It was found that NDPMA did not increase lactate dehydrogenase release at bath concentrations of 1.0 mM, indicating its non-cytotoxic nature in these conditions (Rankin et al., 2001).

2. Toxicity Analysis

Another study explored the toxicity of NDPMA and related compounds on rat renal proximal tubules and mitochondria. The research concluded that NDPMA was not directly toxic to rat renal proximal tubules. However, a related compound, N-(3,5-dichlorophenyl)maleimide (NDPM), showed potent cytotoxicity and inhibited mitochondrial function in isolated renal cortical mitochondria and tubules (Aleo et al., 1991).

3. Molecular Structure Analysis

A study focusing on the molecular structure of NDPMA revealed that the compound forms hydrogen bonds and has specific molecular interactions. This structural analysis is crucial for understanding the reactivity and potential applications of NDPMA in various fields (Gowda et al., 2009).

4. Polymerization and Material Science

NDPMA has been involved in the design and synthesis of novel polymers. These polymers, which contain maleimide rings and citraconamic acid, demonstrate good fusibility and solubility, indicating potential applications in material science and engineering (Huseeni & Al-Azzawi, 2021).

5. Bioactive Material Research

Research on poly(maleamic acid) substituted with bioactive materials like imidazole involved NDPMA. This study explored the synthesis and controlled release properties of these polymers, indicating potential applications in biomedicine and drug delivery systems (Ali et al., 2014).

properties

IUPAC Name

(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIVHVKWOTWES-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55198-61-3
Record name N-(3,5-Dichlorophenyl)maleamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?

A1: this compound (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].

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